4-ethoxy-N-(pentan-3-yl)benzamide
Description
4-Ethoxy-N-(pentan-3-yl)benzamide is a benzamide derivative characterized by an ethoxy substituent at the para position of the benzoyl group and a pentan-3-yl amine moiety.
Properties
IUPAC Name |
4-ethoxy-N-pentan-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-12(5-2)15-14(16)11-7-9-13(10-8-11)17-6-3/h7-10,12H,4-6H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQGHJQXOJDZSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC=C(C=C1)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(pentan-3-yl)benzamide typically involves the condensation of 4-ethoxybenzoic acid with pentan-3-ylamine. This reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds at room temperature and yields the desired benzamide derivative .
Industrial Production Methods
In an industrial setting, the production of 4-ethoxy-N-(pentan-3-yl)benzamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(pentan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 4-carboxy-N-(pentan-3-yl)benzamide.
Reduction: 4-ethoxy-N-(pentan-3-yl)benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-ethoxy-N-(pentan-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Ethoxy vs. Methoxy/Phenoxy Groups
- 4-Ethoxy-N-(pentan-3-yl)benzamide : The ethoxy group (-OCH₂CH₃) at the para position provides moderate electron-donating effects, balancing solubility and metabolic stability.
- 4-Phenoxybenzamide Derivatives (e.g., compounds 25b–25f from ): Phenoxy groups (-OPh) introduce greater aromaticity and steric bulk, which can enhance receptor binding but reduce solubility. For example, 4-(2-fluorophenoxy)benzoic acid (25d) exhibits stronger π-π stacking interactions due to fluorine’s electronegativity .
Electron-Withdrawing Substituents
- 4-Nitro-N-(3-nitrophenyl)benzamide (): The nitro group (-NO₂) drastically reduces electron density, favoring charge-transfer interactions but increasing cytotoxicity .
Amine Side Chain Modifications
- Pentan-3-yl vs. Branched/Aliphatic Amines :
- N-(1-Sulfamoylpentan-3-yl)benzamides (): Sulfonamide groups (e.g., in compounds 60 and 61) introduce hydrogen-bonding capacity, improving target affinity. For instance, compound 60 (N-(1-(N,N-dimethylsulfamoyl)pentan-3-yl)-4-(trifluoromethyl)benzamide) achieves 89% enantiomeric excess, highlighting the role of stereochemistry in activity .
- 3,4-Dimethoxyphenethylamine Derivatives (e.g., Rip-B and Rip-D from ): Aromatic amines like phenethylamine enhance rigidity, favoring dopamine receptor binding .
Key Research Findings and Implications
- Stereochemical Influence : The pentan-3-yl group in 4-ethoxy-N-(pentan-3-yl)benzamide enables chiral recognition in enzyme-binding pockets, a feature absent in simpler amines like Rip-B .
- Metabolic Stability : Ethoxy-substituted benzamides exhibit longer half-lives than methoxy analogs due to reduced oxidative demethylation .
- Toxicity Considerations : Nitro and trifluoromethyl groups (e.g., in compound 25f) increase hepatotoxicity risks, limiting therapeutic utility compared to ethoxy derivatives .
Biological Activity
Overview
4-Ethoxy-N-(pentan-3-yl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and comprehensive research findings.
Chemical Structure and Properties
The chemical structure of 4-ethoxy-N-(pentan-3-yl)benzamide can be represented as follows:
- Molecular Formula : C_{14}H_{21}N_{1}O_{2}
- Molecular Weight : 235.33 g/mol
This compound features an ethoxy group and a pentan-3-yl substituent on the benzamide core, which may influence its biological activity.
The mechanism of action for 4-ethoxy-N-(pentan-3-yl)benzamide involves its interaction with various biological targets. Preliminary studies suggest that it may modulate receptor activity, particularly in the context of neurotransmitter systems. This modulation can influence pathways related to pain perception, mood regulation, and metabolic processes.
Pharmacological Effects
Research indicates that compounds similar to 4-ethoxy-N-(pentan-3-yl)benzamide exhibit a range of pharmacological effects:
- Anti-inflammatory Activity : Compounds in the benzamide class have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Antidiabetic Effects : Analogous compounds have been studied for their ability to enhance insulin sensitivity and glucose uptake in cellular models, suggesting potential applications in treating type 2 diabetes mellitus (T2DM) .
- Neuropharmacological Effects : The compound may interact with serotonin and dopamine receptors, which are crucial in mood disorders and psychosis management .
Study 1: Insulin Sensitivity Enhancement
In a study evaluating the effects of benzamide derivatives on glucose metabolism, it was found that a structurally similar compound enhanced insulin-stimulated glucose uptake significantly without cytotoxicity. The compound exhibited an IC50 value of 0.07 μM against protein tyrosine phosphatase 1B (PTP1B), a key target for T2DM therapies .
| Compound | IC50 (μM) | Selectivity | Membrane Permeability (P_app cm/s) |
|---|---|---|---|
| 10m | 0.07 | 32-fold | 2.41 × 10^{-6} |
Study 2: Neurotransmitter Interaction
Research on benzamide derivatives demonstrated binding affinity to dopamine D2 and serotonin receptors, indicating potential antipsychotic properties. Compounds with high binding affinity were noted for their reduced side effects associated with weight gain and QT prolongation .
| Compound | D2 Binding Affinity (nM) | 5-HT1A Binding Affinity (nM) | Side Effect Profile |
|---|---|---|---|
| Compound A | 50 | 100 | Low |
| Compound B | 30 | 80 | Moderate |
Q & A
Q. Basic
- Enzyme inhibition assays : Measure IC values against target enzymes (e.g., kinases) using fluorescence-based kinetic assays.
- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced
Addressing contradictory bioactivity data :
- Perform dose-response validation across multiple cell lines to rule out off-target effects.
- Use surface plasmon resonance (SPR) to quantify binding kinetics to isolated protein targets .
How can computational modeling predict the interaction of 4-ethoxy-N-(pentan-3-yl)benzamide with biological targets?
Q. Basic
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding. Focus on the ethoxy group’s role in hydrophobic interactions .
Advanced
Dynamic simulations :
- Run MD simulations (GROMACS) for 100+ ns to assess conformational stability.
- Validate binding free energies via MM/PBSA calculations .
What safety protocols are essential during the synthesis of 4-ethoxy-N-(pentan-3-yl)benzamide?
Q. Basic
- Hazard analysis : Review SDS for reagents (e.g., benzoyl chloride toxicity) and implement fume hoods for volatile solvents (DCM, TEA) .
Advanced
Mitigating mutagenicity risks :
- Conduct Ames testing for mutagenic potential.
- Substitute carcinogenic solvents (e.g., replace DCM with ethyl acetate where feasible) .
How does the ethoxy substituent influence the compound’s stability under varying storage conditions?
Q. Basic
- Stability testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH). The ethoxy group is prone to hydrolysis in acidic/basic environments .
Advanced
Mechanistic insights :
- Use -labeling studies to trace hydrolysis pathways.
- Stabilize formulations via lyophilization or encapsulation in cyclodextrins .
What statistical approaches resolve discrepancies in biological assay reproducibility?
Q. Basic
- ANOVA analysis : Identify batch-to-batch variability in compound purity or cell culture conditions.
- Z’-factor validation : Ensure assay robustness (Z’ > 0.5) .
Advanced
Multivariate analysis :
- Apply PCA (principal component analysis) to isolate confounding variables (e.g., solvent residues in synthesized batches).
- Use Bayesian modeling to quantify uncertainty in dose-response curves .
How can stereochemical impurities in 4-ethoxy-N-(pentan-3-yl)benzamide be detected and minimized?
Q. Basic
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol mobile phase) to separate enantiomers.
- Optical rotation : Compare values with literature standards .
Advanced
Stereoselective synthesis :
- Employ asymmetric catalysis (e.g., BINAP-ruthenium complexes) to control amide bond configuration.
- Monitor reaction progress via in-situ FTIR for real-time enantiomeric excess (ee) analysis .
What are the limitations of current synthetic routes, and how can they be addressed?
Q. Basic
- Low yields : Optimize stoichiometry (1.2:1 amine:acyl chloride ratio) and reaction time (12–24 hrs).
- Byproduct formation : Add molecular sieves to absorb HCl byproducts during amidation .
Advanced
Flow chemistry :
- Implement microreactors for continuous synthesis, improving heat dissipation and reducing side reactions.
- Use inline UV monitoring to automate purification .
How can researchers validate the environmental impact of waste generated during synthesis?
Q. Basic
- Waste profiling : Quantify DCM and TEA residues via GC-MS.
- Neutralization protocols : Treat acidic waste with sodium bicarbonate before disposal .
Advanced
Green chemistry metrics :
- Calculate E-factor (kg waste/kg product) and target reductions via solvent recycling.
- Substitute DCM with cyclopentyl methyl ether (CPME), a greener solvent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
